molecular formula C8H8Cl2N2O B13992576 4,6-dichloro-N,N-dimethylnicotinamide

4,6-dichloro-N,N-dimethylnicotinamide

Cat. No.: B13992576
M. Wt: 219.06 g/mol
InChI Key: BRDLQNKUQPJTHL-UHFFFAOYSA-N
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Description

4,6-dichloro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O It is a derivative of nicotinamide, where two chlorine atoms are substituted at the 4th and 6th positions of the pyridine ring, and the amide nitrogen is dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N,N-dimethylnicotinamide typically involves the chlorination of N,N-dimethylnicotinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where N,N-dimethylnicotinamide is treated with thionyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amide derivatives, while oxidation may produce corresponding carboxylic acids.

Scientific Research Applications

4,6-dichloro-N,N-dimethylnicotinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The chlorine atoms and the dimethylated amide group play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N,N-dimethylnicotinamide
  • 2-Chloro-N-methylnicotinamide
  • N-benzyl-5-chloro-4-hydroxy-2,6-dimethylnicotinamide

Uniqueness

4,6-dichloro-N,N-dimethylnicotinamide is unique due to the specific positioning of the chlorine atoms and the dimethylation of the amide nitrogen

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

4,6-dichloro-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-4-11-7(10)3-6(5)9/h3-4H,1-2H3

InChI Key

BRDLQNKUQPJTHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1Cl)Cl

Origin of Product

United States

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